L-Leucine-18O2
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Overview
Description
L-Leucine-18O2 is a stable isotope-labeled version of L-Leucine, an essential branched-chain amino acid (BCAA). The compound is labeled with two oxygen-18 atoms, making it useful in various scientific research applications. L-Leucine plays a crucial role in protein synthesis, muscle repair, and metabolic regulation. The isotope-labeled version, this compound, is particularly valuable in tracer studies and metabolic research due to its unique labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-18O2 involves the incorporation of oxygen-18 into the L-Leucine molecule. This can be achieved through various synthetic routes, including:
Direct Incorporation: Using oxygen-18 enriched water (H2^18O) in the biosynthesis of L-Leucine by microorganisms such as Escherichia coli.
Chemical Synthesis: Starting from precursors that contain oxygen-18, followed by a series of chemical reactions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in media containing oxygen-18 enriched water, allowing the incorporation of the isotope into the L-Leucine produced .
Chemical Reactions Analysis
Types of Reactions
L-Leucine-18O2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of this compound from keto acids.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
L-Leucine-18O2 has a wide range of applications in scientific research, including:
Mechanism of Action
L-Leucine-18O2 exerts its effects through several molecular targets and pathways:
mTOR Signaling Pathway: This compound activates the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in protein synthesis and muscle growth.
Protein Synthesis: By activating mTOR, this compound enhances the translation of mRNA into proteins, promoting muscle repair and growth.
Metabolic Regulation: This compound influences glucose homeostasis and lipid metabolism, contributing to overall metabolic health.
Comparison with Similar Compounds
L-Leucine-18O2 can be compared with other stable isotope-labeled amino acids, such as:
L-Isoleucine-18O2: Another branched-chain amino acid labeled with oxygen-18, used in similar metabolic studies.
L-Valine-18O2: Labeled with oxygen-18, used to study protein synthesis and metabolic pathways.
L-Leucine-13C: Labeled with carbon-13, used in metabolic research and tracer studies.
Uniqueness
This compound is unique due to its specific labeling with oxygen-18, which allows for precise tracking in metabolic studies. Its ability to activate the mTOR signaling pathway and its role in protein synthesis make it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentan(18O2)oic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i8+2,9+2 |
InChI Key |
ROHFNLRQFUQHCH-RFYFGWGDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=[18O])[18OH])N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.